molecular formula C24H31ClN4O3S B2720458 N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941872-71-5

N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2720458
CAS RN: 941872-71-5
M. Wt: 491.05
InChI Key: HMUITKYENWSJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H31ClN4O3S and its molecular weight is 491.05. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has demonstrated the synthesis of novel quinazolinyl acetamides showing significant analgesic and anti-inflammatory activities. These compounds, synthesized from anthranilic acid through a multi-step process, were tested for their therapeutic potential. A specific compound in this series exhibited potent analgesic and anti-inflammatory effects, comparable or superior to standard drugs like diclofenac sodium, while presenting mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial Activity

Another research direction involves the synthesis of pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles with notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These compounds were synthesized through the condensation of intermediates with chloroacetyl chloride, showcasing the versatility and potential of quinazolinyl derivatives in developing new antimicrobial agents (Singh et al., 2010).

Antitumor Activity

Quinazolinone derivatives have also been investigated for their antitumor activities. A particular study synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, testing them as inhibitors of tumor cell growth in culture. These compounds demonstrated significant potency against human leukemic lymphoblasts, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Forsch et al., 2002).

Antimalarial and Cytotoxic Activities

Further research into quinazolinone derivatives explored their application in antimalarial therapies. A novel series of phenylacetamide derivatives exhibited potent in vitro and in vivo antimalarial activities, with some compounds showing promising cytotoxic properties against cancer cell lines. This dual activity suggests the potential of these derivatives for comprehensive therapeutic applications (Ramírez et al., 2020).

Insecticidal Activity

Quinazolinone derivatives have also shown efficacy as insecticides, with certain compounds displaying significant toxicity against pests such as the cowpea aphid. This indicates the potential of these compounds for agricultural applications, offering a new avenue for pest control strategies (Bakhite et al., 2014).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN4O3S/c1-17-19(25)7-4-8-20(17)26-22(30)16-33-23-18-6-2-3-9-21(18)29(24(31)27-23)11-5-10-28-12-14-32-15-13-28/h4,7-8H,2-3,5-6,9-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUITKYENWSJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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